molecular formula C15H20ClNS B1522232 {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1209619-87-3

{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride

Cat. No.: B1522232
CAS No.: 1209619-87-3
M. Wt: 281.8 g/mol
InChI Key: NMBDPWQSESLGHR-UHFFFAOYSA-N
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Description

The compound {[5-(4-methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride (CAS: 1209619-87-3) is a secondary amine hydrochloride derivative featuring a thiophene core substituted with a 4-methylphenyl group at the 5-position and an isopropylaminomethyl group at the 2-position. Its molecular formula is C₁₅H₂₀ClNS, with a molecular weight of 281.84 g/mol .

Properties

IUPAC Name

N-[[5-(4-methylphenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NS.ClH/c1-11(2)16-10-14-8-9-15(17-14)13-6-4-12(3)5-7-13;/h4-9,11,16H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBDPWQSESLGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)CNC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride (CAS Number: 1209619-87-3) is a synthetic organic molecule that has garnered attention in pharmacological studies due to its potential biological activities. This article reviews its structure, synthesis, and biological properties, including case studies and research findings.

  • Molecular Formula : C15H20ClNS
  • Molecular Weight : 281.8 g/mol
  • IUPAC Name : N-{[5-(4-methylphenyl)-2-thienyl]methyl}-2-propanamine hydrochloride
  • Purity : Minimum 95%

Synthesis

The synthesis of {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride typically involves multi-step reactions including:

  • Formation of the thiophene ring.
  • Methylation of the phenyl group.
  • Amine coupling to yield the final product.

Research indicates that various synthetic routes can influence the yield and purity of the compound, which is crucial for biological evaluations .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the modulation of acetylcholine levels. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

In Vitro Studies

Recent studies have demonstrated that {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride exhibits significant AChE inhibitory activity. The IC50 value, which indicates the concentration required to inhibit 50% of enzyme activity, was found to be comparable to other known inhibitors in the field .

CompoundIC50 Value (µM)Reference
{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride3.5
Donepezil0.1
Rivastigmine0.25

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Neuroprotective Effects : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive functions and reduced neurodegeneration markers compared to control groups .
  • Antidepressant Activity : Another study evaluated the antidepressant-like effects in rodent models, indicating that the compound may enhance serotonergic and noradrenergic signaling pathways .
  • Antioxidant Properties : The compound has also been assessed for its antioxidant capabilities, showing potential in reducing oxidative stress markers in cellular assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Thiophene-Based Amine Derivatives

Target Compound :
  • Structure: Thiophene ring with 4-methylphenyl (5-position) and isopropylaminomethyl (2-position).
  • Molecular Weight : 281.84 g/mol .
  • Key Features : Hydrochloride salt enhances solubility; methylphenyl group may influence lipophilicity and receptor interactions.
Analog 1 : {[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine
  • Structure : Fluorophenyl substituent instead of methylphenyl.
  • Molecular Weight : ~265.8 g/mol (estimated).
  • Comparison : Fluorine’s electron-withdrawing nature may alter electronic properties and binding affinity compared to the methyl group. Fluorinated analogs are common in drug design for improved metabolic stability .
Analog 2 : (Butan-2-yl)[(4-methylphenyl)methyl]amine Hydrochloride
  • Structure : Butan-2-yl amine chain instead of propan-2-yl; lacks thiophene.
  • Molecular Formula : C₁₂H₁₉ClN (MW: 212.74 g/mol).
  • The longer alkyl chain (butyl vs. isopropyl) may increase lipophilicity and alter pharmacokinetics .

Heterocyclic Variants with Modified Cores

Compound A : [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride
  • Structure : Replaces thiophene with 1,3,4-thiadiazole; methoxyphenyl substituent.
  • Molecular Formula : C₁₀H₁₁ClN₄OS (MW: 270.74 g/mol).
  • Comparison : Thiadiazole cores enhance hydrogen-bonding capacity and metabolic resistance. Methoxy groups improve solubility but may reduce membrane permeability compared to methyl groups .
Compound B : 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Derivatives
  • Structure : Hybrid thiophene-thiadiazole system with fluorophenyl.
  • Activity : Demonstrated anticancer activity (IC₅₀ = 1.28 µg/mL against MCF7 breast cancer cells).
  • Comparison : The addition of a thiadiazole ring introduces nitrogen-rich regions for DNA intercalation or enzyme inhibition, which the target compound lacks .

Secondary Amines with Aromatic Substitutions

Compound C : [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methylamine Dihydrochloride
  • Structure : Thiazole core with chlorophenyl group.
  • Molecular Formula : C₁₀H₁₁Cl₂N₂S (MW: 270.18 g/mol).
  • Comparison : Chlorine’s steric and electronic effects may enhance binding to hydrophobic pockets in biological targets. Thiazole rings exhibit distinct π-π interactions compared to thiophenes .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Key Structural Features Notable Activity/Applications
Target Compound 1209619-87-3 C₁₅H₂₀ClNS 281.84 Thiophene, 4-methylphenyl, isopropyl Pharmaceutical intermediate
{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine N/A C₁₄H₁₇FN₂S ~265.8 Fluorophenyl substituent Improved metabolic stability
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl 695199-54-3 C₁₀H₁₁ClN₄OS 270.74 Thiadiazole, methoxyphenyl Solubility-focused drug design
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine N/A C₁₂H₈FN₃S₂ 285.34 Thiophene-thiadiazole hybrid Anticancer (IC₅₀ = 1.28 µg/mL)

Key Research Findings and Trends

Impact of Aromatic Substituents :

  • Methyl groups (target compound) enhance lipophilicity, favoring blood-brain barrier penetration, whereas fluorine (Analog 1) improves electronic properties and stability .
  • Methoxy groups (Compound A) increase solubility but may reduce bioavailability due to larger polar surface areas .

Heterocycle-Driven Bioactivity :

  • Thiadiazole-thiophene hybrids (Compound B) show potent anticancer activity, suggesting that nitrogen-rich heterocycles enhance DNA/protein interaction capabilities .
  • Thiazole derivatives (Compound C) exhibit distinct binding modes compared to thiophenes, likely due to differences in aromatic electron density .

Alkyl Chain Modifications :

  • Isopropyl groups (target compound) balance steric bulk and solubility, while longer chains (e.g., butyl in Analog 2) may improve lipid membrane interactions but reduce metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride
Reactant of Route 2
{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride

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